molecular formula C6H8ClN3O2 B3013380 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid CAS No. 1006455-70-4

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

Cat. No. B3013380
CAS RN: 1006455-70-4
M. Wt: 189.6
InChI Key: QWBCQBAMCWCPMP-UHFFFAOYSA-N
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Description

“3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole compounds are known for their diverse pharmacological effects and are used in the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazole synthesis often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” is characterized by a pyrazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains an amino group and a carboxyl group .


Chemical Reactions Analysis

Pyrazole compounds, including “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo oxidation reactions .

Scientific Research Applications

Biomedical Research: Antiviral and Anticancer Applications

The pyrazole nucleus, which is part of the compound , has been extensively studied for its potential in biomedical applications. Pyrazole derivatives have shown promise in the development of new drugs with antiviral and anticancer properties . The ability of these compounds to interact with various biological targets makes them valuable in the design of molecules that can inhibit the growth of viruses and cancer cells.

Agricultural Chemistry: Pesticide Development

In agriculture, compounds with the pyrazole moiety are being explored for their use as pesticides. Their potential to disrupt biological pathways in pests without harming crops or the environment is of significant interest. Research into pyrazoline derivatives, closely related to pyrazoles, has demonstrated various biological activities, including antiparasitic effects, which could be beneficial in developing new agricultural chemicals .

Environmental Science: Ecotoxicology Studies

The environmental impact of new compounds is crucial, and pyrazole derivatives are no exception. Studies on newly synthesized pyrazoline derivatives, which share a similar core structure with pyrazoles, have been conducted to assess their neurotoxic potential and effects on aquatic life, providing insights into the environmental safety of these chemicals .

Material Science: Kinase Inhibitors for Therapeutic Research

Pyrazole-based compounds have been identified as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors . These inhibitors are crucial in therapeutic research for treating diseases where kinase activity is dysregulated, such as certain types of cancer.

Pharmacological Research: Drug Discovery

The pyrazole core is a common feature in many pharmacologically active compounds. Its incorporation into new molecules is a strategy employed in drug discovery to develop treatments for a range of diseases, including metabolic disorders and infections . The versatility of this moiety allows for the creation of compounds with a wide spectrum of activity.

Chemical Properties and Synthesis

Understanding the chemical properties of pyrazole derivatives is essential for their synthesis and application in various fields. The compound 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid, with its specific functional groups, offers opportunities for further chemical modifications, which can lead to the creation of a diverse array of substances with unique properties and applications .

Future Directions

The future directions for “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” could involve further exploration of its potential pharmacological effects, as well as its potential use in the development of new drugs . Additionally, further studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCQBAMCWCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

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